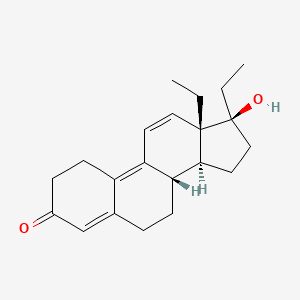

Tetrahydrogestrinone

Übersicht

Beschreibung

Tetrahydrogestrinon ist ein synthetisches anaboles Androgen, das erstmals in den frühen 2000er Jahren identifiziert wurde. Es ist ein Derivat von Gestrinon und hat eine Struktur, die eng mit Trenbolon verwandt ist. Tetrahydrogestrinon wurde nie für den medizinischen Gebrauch vermarktet, sondern erlangte Bekanntheit durch seinen illegalen Einsatz im Sportdoping zur Steigerung der sportlichen Leistungsfähigkeit .

Vorbereitungsmethoden

Tetrahydrogestrinon wird durch Hydrierung von Gestrinon synthetisiert. Der Prozess beinhaltet die Verwendung eines Katalysators, typischerweise Palladium auf Aktivkohle, in einer methanolischen Lösung. Die Reaktion wird in einem Eisbad durchgeführt, und Wasserstoffgas wird durch die Lösung geleitet, bevor Gestrinon hinzugefügt wird . Dieses Verfahren stellt sicher, dass die 17-Ethinylgruppe zu einer Ethylgruppe reduziert wird, was zur Bildung von Tetrahydrogestrinon führt .

Analyse Chemischer Reaktionen

Tetrahydrogestrinon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Metaboliten zu bilden, die häufig in Dopingtests analysiert werden.

Reduktion: Die anfängliche Synthese von Tetrahydrogestrinon aus Gestrinon beinhaltet eine Reduktionsreaktion.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffgas, Palladium auf Aktivkohle und Methanol. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Tetrahydrogestrinon und seine verschiedenen Metaboliten .

Wissenschaftliche Forschungsanwendungen

Tetrahydrogestrinon wurde hauptsächlich auf seine anabolen und androgenen Eigenschaften untersucht. Es wurde gezeigt, dass es an Androgenrezeptoren mit hoher Affinität bindet, ähnlich wie Dihydrotestosteron, und Muskelwachstum und -differenzierung fördert . Seine Verwendung in der wissenschaftlichen Forschung umfasst:

Chemie: Studium seiner Synthese und strukturellen Modifikationen.

Biologie: Untersuchung seiner Auswirkungen auf Androgenrezeptoren und Muskeldifferenzierung.

Medizin: Obwohl es klinisch nicht verwendet wird, liefert es Einblicke in die Entwicklung anaboler Steroide und deren Auswirkungen auf den menschlichen Körper.

Industrie: Seine Nachweismethoden waren entscheidend für Anti-Doping-Bemühungen im Sport

Wirkmechanismus

Tetrahydrogestrinon übt seine Wirkungen aus, indem es mit hoher Affinität an Androgenrezeptoren bindet. Diese Bindung aktiviert Androgenrezeptor-vermittelte Signalwege, was zu einer erhöhten Expression von myogenen Determinations- und Myosin-schwerketten-Typ-II-Proteinen führt. Diese Proteine sind entscheidend für die Muskeldifferenzierung und das Muskelwachstum . Die Verbindung verhindert auch den Abbau von Muskelgewebe bei kastrierten männlichen Ratten, was auf ihre starken anabolen Wirkungen hinweist .

Wirkmechanismus

Tetrahydrogestrinone exerts its effects by binding to androgen receptors with high affinity. This binding activates androgen receptor-mediated signaling pathways, leading to increased expression of myogenic determination and myosin heavy chain type II proteins. These proteins are crucial for muscle differentiation and growth . The compound also prevents the atrophy of muscle tissues in castrated male rats, indicating its potent anabolic effects .

Vergleich Mit ähnlichen Verbindungen

Tetrahydrogestrinon ist anderen anabolen Androgenen ähnlich, wie z. B.:

Gestrinone: Seine Stammverbindung, die zur Behandlung von Endometriose eingesetzt wird.

Trenbolon: Ein tierisches Androgen mit ähnlicher Struktur.

Nandrolon: Ein weiteres anaboles Steroid mit ähnlichen androgenen Eigenschaften.

Tetrahydrogestrinon ist aufgrund seiner hohen Potenz und spezifischen strukturellen Modifikationen, wie z. B. der Reduktion der 17-Ethinylgruppe zu einer Ethylgruppe, einzigartig .

Biologische Aktivität

Tetrahydrogestrinone (THG) is a synthetic anabolic steroid that has garnered attention due to its potent androgenic and anabolic properties. Originally identified as a designer steroid, THG has been implicated in doping scandals in sports, leading to extensive research on its biological activity. This article provides a detailed overview of the biological activity of THG, including its mechanisms of action, comparative potency with other steroids, and relevant case studies.

THG primarily exerts its effects through binding to the androgen receptor (AR). Upon binding, THG activates AR-mediated signaling pathways, which are crucial for muscle growth and differentiation. Studies have demonstrated that THG promotes myogenesis in multipotent mesenchymal cells, specifically C3H10T1/2 cells. The compound induces the expression of myogenic markers and enhances the formation of myotubes, indicating its anabolic potential.

Key Findings:

- Binding Affinity : THG binds to AR with a dissociation constant comparable to that of dihydrotestosterone (DHT), suggesting a strong interaction with the receptor .

- Myogenic Activity : In vitro studies show that THG increases the area of myosin heavy chain type II-positive myotubes in a dose-dependent manner .

- Gene Expression : Microarray analyses reveal that THG modulates the expression of numerous genes associated with muscle growth, similar to DHT but with unique regulatory patterns .

Comparative Potency

When comparing the biological activity of THG to other anabolic steroids, several studies have quantified its potency in terms of androgenic effects:

| Steroid | EC50 (nM) | Activity |

|---|---|---|

| This compound | 0.29 | Highly potent androgen |

| Nandrolone | 0.12 | Potent androgen |

| Norbolethone | 0.30 | Potent androgen |

| 5α-Norbolethone | 0.026 | Very potent androgen |

| Gestinone | 0.59 | Moderate androgen |

| Trenbolone | 0.78 | Potent androgen |

The data indicates that THG is highly effective at activating AR compared to other known anabolic steroids, reinforcing its classification as a potent anabolic agent .

Case Studies and Clinical Relevance

The illicit use of THG has been documented in various case studies involving athletes. Its detection led to significant regulatory actions, including its classification as a controlled substance in the U.S. The following case studies illustrate the implications of THG use:

- Athlete Doping Scandal : The discovery of THG in urine samples from elite athletes prompted investigations into its effects on performance enhancement and health risks associated with long-term use.

- Health Risks : Reports indicate that users may experience adverse effects such as hormonal imbalances, liver damage, and cardiovascular issues due to the misuse of THG and similar anabolic steroids .

Eigenschaften

IUPAC Name |

(8S,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h9,11,13,18-19,23H,3-8,10,12H2,1-2H3/t18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHNQTSIKGHVBH-ANULTFPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210901 | |

| Record name | Tetrahydrogestrinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetrahydrogestrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

618903-56-3 | |

| Record name | Tetrahydrogestrinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618903-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrogestrinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618903563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrogestrinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06870 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrahydrogestrinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAHYDROGESTRINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/643MR6L9LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetrahydrogestrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.